N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-10-7-8-14(22-2)13(9-10)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHABNITRUTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide typically involves the following steps:
Formation of 2,5-dimethoxyphenylacetic acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.
Cyclization to form indazole ring: The 2,5-dimethoxyphenylacetic acid is then subjected to cyclization reactions to form the indazole ring structure.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide | Indazole | 2,5-dimethoxyphenyl (carboxamide linkage) | Carboxamide, methoxy groups |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | Phenyl (acetamide linkage) | Acetamide, trifluoromethyl group |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide | Benzothiazole | 3-Trifluoromethylphenyl (acetamide linkage) | Acetamide, dual trifluoromethyl |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide | Benzothiazole | Diphenyl (acetamide linkage) | Acetamide, sterically bulky groups |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | Benzothiazole | 2,5-dimethoxyphenyl (acetamide linkage) | Acetamide, methoxy groups |
Key Observations:
Core Heterocycle Differences :
- The indazole core in the target compound provides a distinct hydrogen-bonding profile compared to benzothiazole derivatives. Indazole’s dual nitrogen atoms may engage in stronger π-π stacking or polar interactions with biological targets.
- Benzothiazole analogs (from the patent) feature a sulfur atom, which can influence electronic properties and metabolic stability .
Substituent Effects: The 2,5-dimethoxyphenyl group is shared between the target compound and one benzothiazole analog.
Linkage Variations :
- The carboxamide linkage in the target compound is more rigid than the acetamide linkage in the benzothiazole derivatives. This rigidity may affect conformational flexibility and binding kinetics.
Pharmacological Implications
- Target Selectivity : The indazole core may favor interactions with kinases (e.g., JAK/STAT pathways), whereas benzothiazole derivatives are often explored for antimicrobial or anti-inflammatory applications .
- Metabolic Stability : Trifluoromethyl groups in the benzothiazole series likely confer resistance to oxidative metabolism compared to methoxy groups, which are susceptible to CYP450-mediated demethylation.
- Potency Trends : Steric bulk in diphenyl-substituted benzothiazole analogs (Table entry 4) might reduce binding affinity to flat binding pockets but enhance selectivity for less-conserved targets.
Research Findings and Limitations
- Patent Evidence : The benzothiazole analogs in EP3 348 550A1 are structurally optimized for undisclosed therapeutic targets, with trifluoromethyl and dimethoxyphenyl groups likely selected for balanced pharmacokinetics .
- Data Gaps : Specific IC50 values, binding assays, or in vivo data for this compound are absent in the provided evidence. Comparative studies would require experimental validation of receptor affinity and ADME properties.
Biological Activity
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Biological Activity
The compound is primarily investigated for its antitumor , antimicrobial , and anti-inflammatory properties. Its structural similarity to other indazole derivatives suggests multiple interaction targets within biological systems.
-
Target Interactions :
- This compound may interact with various receptors and enzymes due to its complex structure. Similar compounds have been shown to bind with high affinity to multiple targets, potentially modulating their activity.
- Biochemical Pathways :
-
Pharmacokinetics :
- Preliminary studies indicate that compounds in this category are extensively metabolized, producing various metabolites that may also exhibit biological activity.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 2.12 ± 0.21 | 2D Assay |
| HCC827 (Lung) | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 (Lung) | 0.85 ± 0.05 | 2D Assay |
These results indicate that the compound exhibits potent activity against lung cancer cell lines, suggesting its potential as a therapeutic agent .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been explored for antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Structure-Activity Relationship (SAR) : Continued investigation into the SAR can provide insights into optimizing the compound's efficacy and selectivity against specific targets.
- Clinical Trials : Further studies are needed to evaluate the safety and effectiveness of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
